2-Phenoxyphenylacetonitrile chemical properties
2-Phenoxyphenylacetonitrile chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Phenoxyphenylacetonitrile
Introduction
2-Phenoxyphenylacetonitrile, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula C14H11NO.[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Phenoxyphenylacetonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.
| Property | Value | Reference |
| CAS Number | 25562-98-5 | [1][2] |
| Molecular Formula | C14H11NO | [1][3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Exact Mass | 209.084063974 g/mol | [3] |
| IUPAC Name | (2-phenoxyphenyl)acetonitrile | |
| Synonyms | 2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2-phenoxy- | [2] |
| XLogP3 | 3.4 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 33 Ų | [3] |
| Heavy Atom Count | 16 | [4] |
Synthesis and Purification
A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of 2-Phenoxyphenylacetonitrile.
Experimental Protocol: Synthesis of 2-Phenoxyphenylacetonitrile
This protocol is based on general methods for the synthesis of benzyl cyanides.[5]
Materials:
-
2-Phenoxybenzyl chloride (or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Water
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.
-
Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude 2-Phenoxyphenylacetonitrile.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Synthetic pathway for 2-Phenoxyphenylacetonitrile.
Spectroscopic Characterization
The structural elucidation of 2-Phenoxyphenylacetonitrile is typically achieved through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around 117-120 ppm. The benzylic methylene carbon would be expected around 20-30 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 209, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.
Caption: General workflow for analytical characterization.
Safety and Handling
2-Phenoxyphenylacetonitrile should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]
References
- 1. 2-Phenoxyphenylacetonitrile [webbook.nist.gov]
- 2. 2-Phenoxyphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
